

"biological function of (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA

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An In-Depth Technical Guide on the Biological Function of (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

(11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA is a pivotal, yet transient, intermediate in the catabolism of very long-chain polyunsaturated fatty acids (VLC-PUFAs). Its biological significance is intrinsically linked to the peroxisomal β -oxidation pathway, a critical metabolic process for maintaining lipid homeostasis. Dysregulation of this pathway, and consequently the metabolism of molecules like (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA, is a hallmark of severe, often fatal, inherited metabolic disorders. This guide provides a comprehensive technical overview of the formation, degradation, and physiological relevance of this specific 3-oxoacyl-CoA, detailing the enzymatic machinery involved, its clinical implications, and methodologies for its study.

Introduction: The Centrality of Peroxisomal β -Oxidation

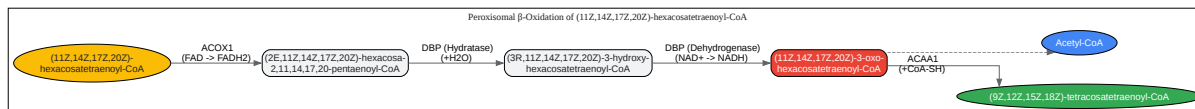
While mitochondria are the primary sites for the β -oxidation of short, medium, and long-chain fatty acids, they are incapable of catabolizing fatty acids with chain lengths of 22 carbons or

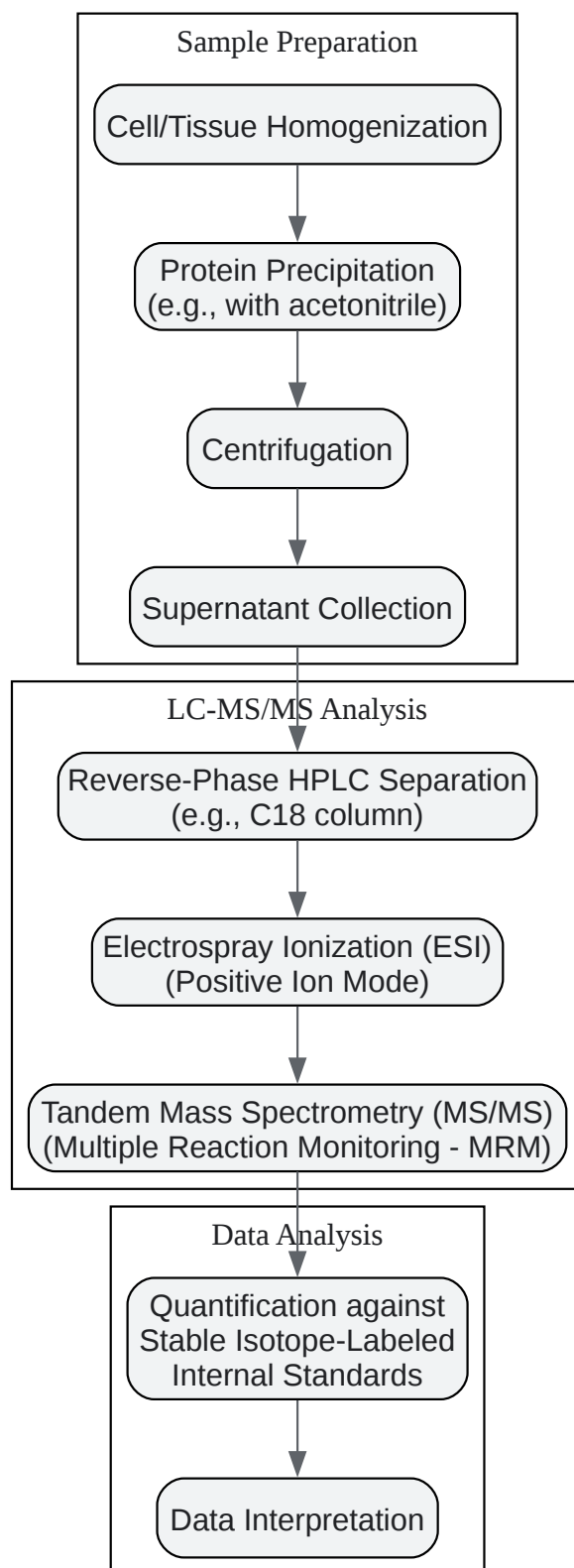
more.[1] The metabolism of these very long-chain fatty acids (VLCFAs) is the exclusive domain of peroxisomes.[1][2] Peroxisomal β -oxidation is a vital metabolic pathway responsible for the chain-shortening of VLCFAs, branched-chain fatty acids, and bile acid precursors.[1][3] This process is not merely for energy production; it is crucial for preventing the toxic accumulation of these lipids, which can disrupt cellular membrane integrity and function.[4][5] The molecule **(11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA** emerges as a key intermediate in the breakdown of a specific C26:4 polyunsaturated fatty acid.

The Metabolic Pathway of (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA

(11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA is the third intermediate in a single cycle of the peroxisomal β -oxidation of its parent molecule, (11Z,14Z,17Z,20Z)-hexacosatetraenoyl-CoA. The pathway involves a sequence of four enzymatic reactions.

- **Step 1: Dehydrogenation:** The process begins with the FAD-dependent dehydrogenation of (11Z,14Z,17Z,20Z)-hexacosatetraenoyl-CoA by Acyl-CoA Oxidase 1 (ACOX1).[6] This reaction introduces a double bond between the α and β carbons, yielding (2E,11Z,14Z,17Z,20Z)-hexacosatetraenoyl-CoA.
- **Step 2: Hydration:** The resulting enoyl-CoA is then hydrated by the enoyl-CoA hydratase activity of D-bifunctional protein (DBP), also known as HSD17B4.[7][8] This adds a hydroxyl group to the β -carbon, forming (3R,11Z,14Z,17Z,20Z)-3-hydroxyhexacosatetraenoyl-CoA.
- **Step 3: Dehydrogenation:** The 3-hydroxyacyl-CoA is subsequently oxidized in an NAD⁺-dependent reaction by the 3-hydroxyacyl-CoA dehydrogenase activity of DBP.[7][8] This converts the hydroxyl group into a keto group, producing our molecule of interest, **(11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA**.
- **Step 4: Thiolytic Cleavage:** Finally, the 3-oxoacyl-CoA undergoes thiolytic cleavage, catalyzed by 3-ketoacyl-CoA thiolase (ACAA1).[9][10] This reaction releases a molecule of acetyl-CoA and a chain-shortened acyl-CoA, in this case, (9Z,12Z,15Z,18Z)-tetracosatetraenoyl-CoA. This shortened acyl-CoA can then undergo further rounds of β -oxidation.





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- To cite this document: BenchChem. ["biological function of (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA"]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15545936#biological-function-of-11z-14z-17z-20z-3-oxohexacosatetraenoyl-coa]

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